2-(1H-Pyrazol-5-yl)benzo[d]thiazole
Overview
Description
2-(1H-Pyrazol-5-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both pyrazole and benzothiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Biochemical Pathways
Unfortunately, specific biochemical pathways affected by this compound remain elusive. Thiazoles are found in various biologically active molecules, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents . These compounds often exert their effects by modulating specific pathways related to cell growth, metabolism, or immune response.
Action Environment
Environmental factors, such as pH, temperature, and coexisting molecules, can impact the compound’s stability and efficacy. For instance, pH variations may alter its solubility and bioavailability.
Biochemical Analysis
Biochemical Properties
These interactions often involve the formation of covalent bonds, leading to changes in the function or activity of the target molecule .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(1H-Pyrazol-5-yl)benzo[d]thiazole is not well-established. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to show changes in their effects over time, including issues related to the stability and degradation of the compounds .
Dosage Effects in Animal Models
Thiazole derivatives have been reported to show varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been reported to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been reported to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiazole derivatives have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-5-yl)benzo[d]thiazole typically involves a multistep reaction strategy. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzothiazole with hydrazine derivatives can yield the desired pyrazole-thiazole hybrid .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Advanced techniques such as microwave-assisted synthesis and catalytic processes may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-5-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzothiazole rings .
Scientific Research Applications
2-(1H-Pyrazol-5-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase and urease.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-3-yl)benzo[d]thiazole
- 2-(1H-Pyrazol-4-yl)benzo[d]thiazole
- 2-(1H-Pyrazol-5-yl)benzo[d]oxazole
Uniqueness
2-(1H-Pyrazol-5-yl)benzo[d]thiazole is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Its combination of pyrazole and benzothiazole rings provides a versatile scaffold for the development of new therapeutic agents with enhanced potency and selectivity .
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-9-7(3-1)12-10(14-9)8-5-6-11-13-8/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMYGQRUEXYQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639892 | |
Record name | 2-(1H-Pyrazol-5-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256414-72-9 | |
Record name | 2-(1H-Pyrazol-5-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 256414-72-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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